![molecular formula C23H23FN2O4S2 B2542717 N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide CAS No. 850926-02-2](/img/structure/B2542717.png)
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various types of cancer, including breast, prostate, and pancreatic cancer.
Wissenschaftliche Forschungsanwendungen
Selective COX-2 Inhibition for Pain and Inflammation Management
Background: Cyclooxygenase (COX) enzymes play a crucial role in converting arachidonic acid to inflammatory mediators, including prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit COX activity but often come with side effects like gastrointestinal ulcers.
Application: Researchers have designed and synthesized a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, including our compound of interest. These molecules selectively inhibit COX-2, reducing inflammation, pain, and fever without causing significant adverse effects. Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) demonstrated high potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 .
Antinociceptive Activity via Formalin Test
Background: Antinociceptive agents alleviate pain by blocking pain signals. The formalin test assesses the efficacy of compounds in reducing pain responses.
Application: Several derivatives of our compound (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) exhibited significant antinociceptive activity compared to the control group. These compounds could be explored further for pain management .
Designing Novel Anti-Tumor Agents
Background: Trifluoromethyl-containing compounds have attracted attention as potential anti-tumor agents due to their unique properties.
Application: Our compound’s structural features make it an interesting candidate for further modification. Researchers could explore its potential as an anti-tumor drug by incorporating trifluoromethyl groups and evaluating its antiproliferative activity against human tumor cell lines .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c24-17-11-13-19(14-12-17)32(28,29)22-23(30-21(26-22)16-7-3-1-4-8-16)31-15-20(27)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBLOSXXFBCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-yl)thio)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.